molecular formula C19H16ClNO3 B11945023 5-(2-chlorophenyl)-N-(4-methoxybenzyl)-2-furamide CAS No. 853330-28-6

5-(2-chlorophenyl)-N-(4-methoxybenzyl)-2-furamide

Katalognummer: B11945023
CAS-Nummer: 853330-28-6
Molekulargewicht: 341.8 g/mol
InChI-Schlüssel: BAUQUFLKLHZHLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-chlorophenyl)-N-(4-methoxybenzyl)-2-furamide is an organic compound that belongs to the class of furamides This compound is characterized by the presence of a furan ring, a chlorophenyl group, and a methoxybenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(4-methoxybenzyl)-2-furamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the furan ring.

    Attachment of the methoxybenzyl group: This is usually done through a nucleophilic substitution reaction where the methoxybenzyl group is attached to the nitrogen atom of the furamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-chlorophenyl)-N-(4-methoxybenzyl)-2-furamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl and methoxybenzyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-(2-chlorophenyl)-N-(4-methoxybenzyl)-2-furamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 5-(2-chlorophenyl)-N-(4-methoxybenzyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide
  • 5-(2-chlorophenyl)-N-(4-methoxybenzyl)-2-thiopheneamide

Uniqueness

5-(2-chlorophenyl)-N-(4-methoxybenzyl)-2-furamide is unique due to the presence of both the chlorophenyl and methoxybenzyl groups attached to the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

853330-28-6

Molekularformel

C19H16ClNO3

Molekulargewicht

341.8 g/mol

IUPAC-Name

5-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H16ClNO3/c1-23-14-8-6-13(7-9-14)12-21-19(22)18-11-10-17(24-18)15-4-2-3-5-16(15)20/h2-11H,12H2,1H3,(H,21,22)

InChI-Schlüssel

BAUQUFLKLHZHLQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.